molecular formula C16H25N3O2S B2916461 N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide CAS No. 1209991-42-3

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide

Cat. No.: B2916461
CAS No.: 1209991-42-3
M. Wt: 323.46
InChI Key: YMTMHSCUVDQYFS-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropane ring attached to a sulfonamide group, with a propyl chain linking it to a phenylpiperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with a suitable cyclopropanesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-benzylpiperazin-1-yl)propyl]cyclopropanesulfonamide
  • N-[3-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide
  • N-[3-(4-ethylpiperazin-1-yl)propyl]cyclopropanesulfonamide

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide stands out due to its phenyl group, which enhances its binding affinity and specificity for certain molecular targets. This unique feature makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTMHSCUVDQYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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